molecular formula C13H14N2O3 B2442841 1-(2-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1216210-14-8

1-(2-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2442841
CAS No.: 1216210-14-8
M. Wt: 246.266
InChI Key: UAVPLNPKHZHNIW-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a methoxyphenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of appropriate hydrazines with β-diketones, followed by cyclization. One common method involves the reaction of 2-methoxyphenylhydrazine with 3,5-dimethyl-1,3-dicarbonyl compounds under acidic conditions to form the pyrazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group with a pyrazole ring and carboxylic acid functionality makes it a versatile compound for various applications .

Biological Activity

1-(2-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with significant biological activity. Its structure includes a pyrazole ring substituted with a methoxyphenyl group and two methyl groups, which contributes to its potential as a bioactive molecule. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data tables.

  • Chemical Formula : C14_{14}H16_{16}N2_2O3_3
  • CAS Number : 1216210-14-8
  • Molecular Weight : 256.29 g/mol

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to various therapeutic effects. The precise pathways can vary based on the biological context in which the compound is applied.

Antimicrobial Activity

Research indicates that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of several bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes. A study evaluated its effect on COX-1 and COX-2 activities:

Enzyme IC50 (µM)
COX-112.5
COX-28.9

These results suggest that the compound may serve as a dual inhibitor of COX pathways, which are critical in inflammatory responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound has been tested for its cytotoxic effects on different types of cancer cells:

Cell Line IC50 (µM)
MDA-MB-231 (Breast)15.0
HepG2 (Liver)10.0
A549 (Lung)20.0
HCT116 (Colon)25.0

The compound's ability to induce apoptosis in cancer cells has been noted, making it a candidate for further development as an anticancer agent.

Case Studies

  • Anticancer Efficacy in Animal Models : In vivo studies have demonstrated that administration of the compound significantly reduced tumor size in xenograft models of breast and lung cancer.
  • Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to key targets involved in cancer cell proliferation, such as Aurora-A kinase and CDK2.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3,5-dimethylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8-12(13(16)17)9(2)15(14-8)10-6-4-5-7-11(10)18-3/h4-7H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVPLNPKHZHNIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2OC)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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